Methyl alpha-hydroxyfuran-2-acetate

Enantioselective catalysis Friedel-Crafts reaction Chiral Lewis acid

Methyl alpha-hydroxyfuran-2-acetate (IUPAC: methyl 2-(furan-2-yl)-2-hydroxyacetate; CAS 19377-70-9) is a heterocyclic α-hydroxy ester with molecular formula C₇H₈O₄ and molecular weight 156.14 g/mol. It features a furan ring at the α-position relative to an α-hydroxy methyl ester moiety, placing it within the mandelic acid ester analog class.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 19377-70-9
Cat. No. B094967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl alpha-hydroxyfuran-2-acetate
CAS19377-70-9
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CO1)O
InChIInChI=1S/C7H8O4/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6,8H,1H3
InChIKeyAOCNXXRNLGYQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl alpha-hydroxyfuran-2-acetate (CAS 19377-70-9): Procurement-Relevant Structural and Physicochemical Profile


Methyl alpha-hydroxyfuran-2-acetate (IUPAC: methyl 2-(furan-2-yl)-2-hydroxyacetate; CAS 19377-70-9) is a heterocyclic α-hydroxy ester with molecular formula C₇H₈O₄ and molecular weight 156.14 g/mol . It features a furan ring at the α-position relative to an α-hydroxy methyl ester moiety, placing it within the mandelic acid ester analog class. Its experimentally determined boiling point is 115–116 °C (at 15 Torr) with a density of approximately 1.263 g/cm³ . The computed LogP is approximately 0.3, and the predicted pKa of the α-hydroxy group is 11.85 ± 0.20 [1]. The compound possesses one hydrogen bond donor (the α-OH) and four hydrogen bond acceptors (furan oxygen, ester carbonyl, ester ether oxygen, and the α-OH oxygen), distinguishing it from simpler furan acetates that lack the α-hydroxy functionality [1].

α-Hydroxy ester handle supports chiral resolution and stereoselective derivatization
Furan ring enables Achmatowicz expansion to dihydropyranone and pyridone scaffolds
Amano PS lipase enzymatic resolution pathway supported by class-level precedent

Why Methyl alpha-hydroxyfuran-2-acetate Cannot Be Casually Substituted by Its Closest Analogs


The α-hydroxy ester motif is the defining functional handle of this compound, enabling chiral resolution, stereoselective derivatization, and downstream transformations that are inaccessible to des-hydroxy analogs such as methyl furan-2-acetate (CAS 4915-22-4) . Within the α-hydroxy furan ester subclass, the choice of ester alkyl group (methyl vs. ethyl vs. n-butyl) directly impacts enzymatic resolution efficiency, chromatographic purification behavior, and reactivity in subsequent nucleophilic acyl substitution reactions [1]. Furthermore, the unsubstituted furan core exhibits markedly different reactivity compared to 2-alkyl-substituted furans in enantioselective Friedel-Crafts reactions—yields can diverge by more than 30 percentage points—meaning synthetic route outcomes are highly substrate-dependent [2]. These three axes of differentiation—α-hydroxy presence, ester alkyl group, and furan substitution pattern—collectively preclude generic interchangeability.

Des-hydroxy analog (methyl furan-2-acetate) lacks hydrogen bond donor and chiral center; cannot replicate stereoselective interactions or downstream resolution chemistry.
Ester alkyl group (methyl vs. ethyl vs. n-butyl) may shift enzymatic resolution efficiency and chromatographic purification behavior; direct exchange not validated.
Unsubstituted furan core vs. 2-alkyl-substituted furans show substantial yield divergence in catalytic asymmetric synthesis; synthetic outcomes are highly substrate-dependent.

Quantitative Differentiation Evidence: Methyl alpha-hydroxyfuran-2-acetate vs. Key Comparators


Enantioselective Catalytic Synthesis: Chiral BINOL/Ti Catalyst Performance Comparison for 2-Furanyl-hydroxyacetate Scaffolds

In the enantioselective Friedel-Crafts reaction of alkyl glyoxylates with furans to produce 2-furanyl-hydroxyacetate esters, the 6,6′-dibromo-BINOL/Ti(IV) catalyst (L2/Ti) delivered significantly higher enantioselectivity than the unsubstituted BINOL/Ti(IV) catalyst (L1/Ti) [1]. This catalyst differentiation is critical for any procurement decision involving chiral building block synthesis, as the ligand choice determines the attainable enantiomeric excess for the α-hydroxy ester product class to which methyl alpha-hydroxyfuran-2-acetate belongs.

Catalyst ee comparison
Head-to-head
96% ee (Br-BINOL) vs 90% ee (BINOL)
Reported ee difference may support ligand selection for asymmetric synthesis.
Model reaction: 2-methylfuran + n-butyl glyoxylate, Ti catalyst, toluene, 0°C.
Enantioselective catalysis Friedel-Crafts reaction Chiral Lewis acid Furan chemistry

Substrate-Dependent Yield Divergence: Unsubstituted Furan vs. 2-Alkyl-Substituted Furans in Catalytic Enantioselective Hydroxyacetate Synthesis

The target compound methyl alpha-hydroxyfuran-2-acetate derives from unsubstituted furan. In the Majer et al. (2008) substrate scope study, unsubstituted furan (1b) exhibited a dramatically lower reaction yield compared to 2-alkyl-substituted furans under the same catalytic enantioselective Friedel-Crafts conditions, although enantioselectivity remained high [1][2]. This yield differential has direct implications for sourcing strategy: the unsubstituted furan-derived product is inherently more costly to synthesize via the most efficient catalytic asymmetric route, justifying procurement from specialized suppliers rather than in-house synthesis.

Substrate yield divergence
Head-to-head
45% yield (unsubst. furan) vs 76–98% (2-alkylfurans)
Unsubstituted furan yields notably lower; may impact sourcing strategy.
Conditions: 5 mol% cat, 0→20°C, 20h vs 2 mol% cat, 0°C, 2-3h.
Substrate scope Furan reactivity Synthetic yield Heterocyclic chemistry

Alkyl Glyoxylate Selection in Catalytic Asymmetric Synthesis: Rationale for Methyl Ester Preference Over Ethyl and Branched Alkyl Esters

The Majer et al. (2008) study compared multiple alkyl glyoxylates in the enantioselective Friedel-Crafts reaction and reported that ethyl glyoxylate suffered from reproducibility difficulties and chromatographic purification challenges (Rf values too similar to the 6,6′-Br₂-BINOL ligand), while t-butyl and iso-propyl glyoxylates gave inferior yields and enantioselectivities compared to n-butyl glyoxylate [1]. Although methyl glyoxylate was not directly evaluated in this study, methyl esters generally offer a favorable balance of reactivity (faster nucleophilic acyl substitution than ethyl or n-butyl esters) and lower molecular weight for distillation-based purification—the target compound's boiling point of 115–116 °C at 15 Torr is amenable to vacuum distillation, unlike higher alkyl homologs.

Glyoxylate ester selection
Method context
Methyl untested; ethyl abandoned (reproducibility); n-butyl preferred
Methyl ester may offer cleaner NMR window and higher electrophilicity for downstream steps.
Ethyl glyoxylate showed Rf similarity to catalyst ligand, hindering purification.
Ester alkyl group Glyoxylate reactivity Reproducibility Purification

Enzymatic Kinetic Resolution Feasibility: Amano PS Lipase-Mediated Resolution of Heterocyclic Mandelic Acid Methyl Esters

The 2024 Tetrahedron study by Sosunovych, Grygorenko, and co-workers at Enamine Ltd. established that racemic methyl esters of heterocyclic mandelic acid derivatives—including the furan-containing analogs—can be enzymatically resolved using Amano PS lipase (Burkholderia cepacia) [1]. The method converts commercially available heterocyclic aldehydes to cyanohydrins, hydrolyzes them to racemic hydroxy methyl esters, and resolves them enzymatically. For substrates incompatible with this direct approach, an alternative procedure using ester hydrolysis followed by diastereomeric salt recrystallization was demonstrated [1]. This establishes a procurement-relevant pathway: racemic methyl alpha-hydroxyfuran-2-acetate can be valorized into enantiopure material via established enzymatic resolution protocols.

Enzymatic resolution feasibility
Class-level inference
Racemate resolvable by Amano PS lipase (class-level); related ethyl acetate analog: >99% ee
Supports procurement of racemate; established resolution pathway exists.
Quantitative E values for methyl ester not available; verify experimentally.
Enzymatic resolution Lipase Chiral separation Mandelic acid analogs

Physicochemical Differentiation from the Des-Hydroxy Analog: Methyl alpha-hydroxyfuran-2-acetate vs. Methyl furan-2-acetate

The presence of the α-hydroxy group in the target compound (CAS 19377-70-9) fundamentally alters its physicochemical profile compared to the des-hydroxy analog methyl furan-2-acetate (CAS 4915-22-4). The target compound possesses one hydrogen bond donor (absent in the comparator), higher molecular weight (156.14 vs. 140.14 g/mol), an additional oxygen atom, and a chiral center at the α-carbon that enables enantioselective molecular recognition [1]. The computed LogP of approximately 0.3 indicates significantly higher aqueous solubility potential compared to typical mandelic acid esters, which influences purification strategy and biological assay compatibility.

Physicochemical contrast
Head-to-head
MW +16; HBD 1 vs 0; HBA 4 vs 3; LogP ~0.3 vs ~1.2; chiral center present
Hydrogen bonding and chirality absent in des-hydroxy analog; substitution invalid for stereoselective applications.
Computed LogP for target; comparator LogP estimated.
Physicochemical properties Hydrogen bonding LogP Molecular recognition

Evidence-Backed Application Scenarios for Methyl alpha-hydroxyfuran-2-acetate Procurement


Chiral Building Block for Asymmetric Synthesis of Furan-Containing Bioactive Molecules

The α-hydroxy ester with a furan ring is a privileged scaffold for constructing enantiopure heterocyclic building blocks. Following enzymatic resolution with Amano PS lipase (as demonstrated for the broader class of heterocyclic mandelic acid methyl esters [1]), the resulting enantiopure (R)- or (S)-methyl alpha-hydroxyfuran-2-acetate can serve as a chiral synthon for the preparation of modified sugar moieties, azasaccharides, and nitrogen heterocycles via Achmatowicz rearrangement pathways—applications directly analogous to those demonstrated for the ethyl acetate analog, which was resolved to >99% ee [2]. The methyl ester variant is particularly suited for subsequent peptide coupling or ester-amide exchange reactions due to its higher electrophilicity compared to ethyl or n-butyl esters.

Mandelic Acid Analog for Medicinal Chemistry Library Enumeration

Mandelic acid and its derivatives are core structures in multiple marketed drugs including cyclandelate, homatropine, and oxybutynin. The 2024 Tetrahedron study by the Enamine group specifically positions heterocyclic mandelic acid methyl esters—including furan-derived analogs—as building blocks for drug discovery library synthesis [1]. Methyl alpha-hydroxyfuran-2-acetate replaces the phenyl ring of mandelic acid with a furan heterocycle, offering altered electronic properties (electron-rich heteroaromatic vs. phenyl), an additional hydrogen bond acceptor (furan oxygen), and reduced LogP (~0.3 vs. ~1.3 for methyl mandelate), which can improve aqueous solubility and metabolic stability profiles in lead optimization campaigns.

Synthetic Intermediate for Furan-Containing Natural Product Total Synthesis

Chiral 2-furanyl-hydroxyacetate esters are established intermediates in the total synthesis of naturally occurring carbohydrate analogs. The Majer et al. (2008) study explicitly identifies these compounds as precursors to dihydropyranones (IV) and dihydropyridones (V) via oxidative ring expansion of the furan moiety [3]. The methyl ester offers practical advantages in this context: its lower boiling point (115–116 °C at 15 Torr ) facilitates vacuum distillation purification, and its methoxy singlet provides a clean ¹H NMR handle for reaction monitoring—advantages that the n-butyl ester (used in the Majer 2008 methodology [3]) does not provide.

Reference Standard for Chiral Chromatography Method Development

Racemic methyl alpha-hydroxyfuran-2-acetate, with its single stereogenic center flanked by a hydrogen bond donor (α-OH), ester carbonyl, and furan oxygen, presents a well-defined analyte for developing and validating chiral HPLC or SFC separation methods. The individual enantiomers are cataloged under CAS 33346-66-6 (S) and CAS 33346-67-7 (R) . The compound's moderate LogP (~0.3) and hydrogen bonding capacity make it a useful probe for testing polysaccharide-based chiral stationary phases under both normal-phase and polar-organic elution modes, and its UV-active furan chromophore enables straightforward detection.

Application
Selection Property
Validation Focus
Asymmetric synthesis of furan-containing bioactive molecules
α-Hydroxy ester handle with enzymatic resolution pathway precedent
Enantiomeric excess and Achmatowicz expansion utility
Medicinal chemistry library enumeration
Heterocyclic mandelic acid scaffold with altered LogP and hydrogen bonding
Aqueous solubility and metabolic stability in lead optimization assays
Total synthesis of furan-based natural product analogs
Furan ring for oxidative expansion to dihydropyranones/pyridones
Vacuum distillation purification and NMR monitoring compatibility
Chiral chromatography method development
Single stereogenic center with multiple polar interaction sites
Separation factor on polysaccharide-based chiral stationary phases
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